An In-depth Technical Guide to Methyridine (Metyridine)
An In-depth Technical Guide to Methyridine (Metyridine)
Disclaimer: Initial searches for the compound "Meturin" with CAS number 6263-38-3 yielded limited information beyond basic chemical identifiers. However, a closely related and well-documented compound, Methyridine (also known as Metyridine), with CAS number 114-91-0, is likely the intended subject of this technical guide. This document will focus on Methyridine, providing a comprehensive overview for researchers, scientists, and drug development professionals.
Core Compound Identification
Methyridine is an organic compound belonging to the pyridine family. It has been primarily recognized for its use as an anthelmintic agent in veterinary medicine.
| Identifier | Value |
| Common Name | Methyridine, Metyridine |
| IUPAC Name | 2-(2-methoxyethyl)pyridine |
| CAS Number | 114-91-0 |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| SMILES | COCCC1=CC=CC=N1 |
| InChI Key | QRBVCAWHUSTDOT-UHFFFAOYSA-N |
Physicochemical Properties
A summary of the key physicochemical properties of Methyridine is presented below. These properties are crucial for its formulation and understanding its behavior in biological systems.
| Property | Value | Source |
| Physical State | Colorless to pale yellow liquid | [1] |
| Density | 0.998 - 1.01 g/cm³ @ 20 °C | [][3] |
| Boiling Point | 203 °C | [3] |
| Flash Point | 63.8 °C | [3] |
| Refractive Index | 1.4960-1.5000 | [3] |
| Solubility | Soluble in organic solvents, moderate solubility in water | [1] |
Mechanism of Action
The primary mechanism of action of Methyridine is as a neuromuscular blocking agent in nematodes. It acts as a ganglion-depolarizing agent, causing spastic paralysis in the parasitic worms, which are then expelled from the host's gastrointestinal tract.
Caption: Proposed mechanism of action of Methyridine on nematodes.
Synthesis
Methyridine can be synthesized from 2-(2-hydroxyethyl)pyridine. The synthesis involves the methylation of the hydroxyl group. A general workflow for this synthesis is outlined below.
Caption: A generalized synthetic workflow for Methyridine.
Materials:
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2-(2-Hydroxyethyl)pyridine
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A suitable methylating agent (e.g., dimethyl sulfate, methyl iodide)
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A strong base (e.g., sodium hydride)
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Anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether)
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Quenching agent (e.g., water, ammonium chloride solution)
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Organic solvent for extraction (e.g., ethyl acetate)
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Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
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Dissolve 2-(2-hydroxyethyl)pyridine in the anhydrous aprotic solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution in an ice bath.
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Slowly add the strong base to the solution to deprotonate the hydroxyl group.
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Once the deprotonation is complete, add the methylating agent dropwise to the reaction mixture.
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Allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by a suitable technique (e.g., thin-layer chromatography).
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Upon completion, carefully quench the reaction by the slow addition of the quenching agent.
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Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
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Wash the combined organic layers with brine, dry over an anhydrous drying agent, and filter.
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Remove the solvent under reduced pressure.
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Purify the crude product by distillation to obtain pure Methyridine.
Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and stoichiometry of reagents, would need to be optimized for yield and purity.
Biological Activity and Applications
The primary biological activity of Methyridine is its anthelmintic effect against a range of gastrointestinal nematodes in livestock. It has been used in veterinary medicine for the treatment of parasitic worm infections. While effective, its use has been superseded in many regions by newer, broader-spectrum anthelmintics with wider safety margins.
Quantitative Data
Currently, there is a lack of extensive, publicly available quantitative data such as dose-response curves, IC50 values against specific nematode species, and detailed pharmacokinetic parameters in a structured format. Research in these areas would be beneficial for a more complete understanding of Methyridine's profile.
Conclusion
Methyridine is a pyridine derivative with established anthelmintic properties. Its mechanism of action involves neuromuscular blockade of nematodes. While it has been a useful tool in veterinary medicine, further research into its quantitative pharmacological parameters and potential for new applications would be necessary to expand its utility in the field of drug development. This guide provides a foundational overview for researchers and scientists interested in this compound.
